molecular formula C13H11Cl2NO3 B13679548 Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13679548
M. Wt: 300.13 g/mol
InChI Key: CSMAPLZXRRYKJR-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic heterocyclic compound featuring an isoxazole core substituted with a 3,4-dichlorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 3. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-16-12(11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMAPLZXRRYKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the condensation of a dichlorobenzohydroxamoyl chloride derivative with an ethyl acetoacetate or related β-ketoester in the presence of a base such as triethylamine. This reaction forms the isoxazole ring via cyclization, introducing the 3,5-disubstituted isoxazole core with an ethyl ester at the 4-position.

Preparation via Condensation of 3,4-Dichlorobenzohydroxamoyl Chloride with Ethyl Acetoacetate

A key method reported in patent literature involves the condensation of 3,4-dichlorobenzohydroxamoyl chloride with ethyl acetoacetate in the presence of triethylamine, which acts as a base to neutralize the generated HCl and promote cyclization.

  • Reagents and Conditions:

    • 3,4-Dichlorobenzohydroxamoyl chloride
    • Ethyl acetoacetate
    • Triethylamine (base)
    • Inert dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves)
    • Solvent: Typically anhydrous organic solvent such as dichloromethane or ethyl acetate
    • Temperature: Ambient to slightly elevated temperatures (room temperature to 40 °C)
  • Reaction Mechanism:

    • Nucleophilic attack of the hydroxamoyl chloride on the β-ketoester.
    • Cyclization to form the isoxazole ring.
    • Elimination of HCl, scavenged by triethylamine.
    • Dehydration facilitated by anhydrous salts to drive the reaction forward.
  • Yields and Purification:

    • Crude product is typically purified by extraction and recrystallization.
    • Yields reported are generally high (above 80%).
    • The product is isolated as a solid or oil depending on the exact substituents.

This method is analogous to the preparation of ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate described in patent US3466296A, which can be adapted for the 3,4-dichloro substitution pattern.

Alternative Synthetic Routes Involving Ethyl Ethoxymethyleneacetoacetate

Another approach involves the preparation of ethyl-5-methylisoxazole-4-carboxylate intermediates from ethyl ethoxymethyleneacetoacetate, followed by cyclization with hydroxylamine derivatives.

Step Reagents Temperature (°C) Time Notes
(a) Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 75–150 1–3 hours Formation of ethyl ethoxymethyleneacetoacetate
(b) Hydroxylamine sulfate, sodium acetate −20 to 10 1–2 hours Cyclization to isoxazole
(c) Work-up with extraction solvents Room temperature Variable Purification
  • Advantages:

    • Allows for controlled formation of the isoxazole ring.
    • Suitable for scale-up.
  • Challenges:

    • Formation of isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate.
    • By-products like CATA formed under basic reflux conditions.
    • Requires careful temperature control and purification to minimize impurities.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages Disadvantages/Notes Reference
1 3,4-Dichlorobenzohydroxamoyl chloride + Ethyl acetoacetate Triethylamine, anhydrous MgSO4, RT to 40 °C Direct condensation, high yield Requires preparation of hydroxamoyl chloride
2 Ethyl acetoacetate + Triethyl orthoformate + Acetic anhydride → Ethyl ethoxymethyleneacetoacetate + Hydroxylamine sulfate Sodium acetate, low temperature (−20 to 10 °C) Controlled cyclization, scalable Isomeric impurities, requires careful purification
3 3,4-Dichlorobenzaldehyde + Hydroxylamine hydrochloride → Oxime + TsN(Cl)Na·3H2O + Alkyne Microwave irradiation, metal-free conditions Rapid, metal-free, regioselective Specialized equipment, less documented for this compound

Chemical Reactions Analysis

2.1. Ester Reduction

The ester group in the compound can be reduced to alcohols or aldehydes using reagents like LiAlH4 or catalytic hydrogenation. This step enables further functionalization, such as the subsequent conversion to carboxylic acids or amides .

2.2. Hydrolysis of Ester Groups

Hydrolysis with strong acids (e.g., potassium hydroxide) converts the ester to the corresponding carboxylic acid. This intermediate is critical for synthesizing derivatives like amides or anilides .

2.3. Carboxylation via Lithiation

Lithiation of the isoxazole ring followed by carbonation introduces carboxylic acid groups. For example, treatment with n-butyllithium and CO2 produces 4-carboxylic acid derivatives .

3.2. Thiosemicarbazide Formation

Reaction with aryl acylhydrazines and ammonium thiocyanate under phase-transfer catalysis (e.g., PEG-600) yields thiosemicarbazides. Ultrasonic irradiation enhances reaction efficiency .

3.3. Thiadiazole Derivatives

Thiosemicarbazides undergo cyclization with acetic acid to form 1,3,4-thiadiazoles, expanding the compound’s functional group diversity .

Reaction Conditions and Challenges

Reaction Type Key Reagents Conditions Yield Citation
Isoxazole Ring Formation Hydroxylamine sulfate, sodium acetate−20°C to 10°C, then reflux (85–90°C)85%
Acyl Chloride Coupling Triethylamine, MgSO4Anhydrous conditions
Lithiation-Carboxylation n-BuLi, CO2−78°C to room temperature73–85%
Thiosemicarbazide Synthesis PEG-600, ultrasonic irradiation0.5 h vs. 3 h (conventional)78–83%

Structural Impurities and Challenges

The synthesis often introduces isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, due to non-specific cyclization pathways. Chromatographic separation is challenging due to similar retention times .

Scientific Research Applications

Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

  • Structure : Differs in the position of chlorine atoms on the phenyl ring (2,6-dichloro vs. 3,4-dichloro).
  • Physicochemical Properties: Molecular Formula: C₁₃H₁₁Cl₂NO₃ Molecular Weight: 300.141 g/mol LogP: 3.35 (indicative of moderate lipophilicity)
  • Analytical Method : Separated via reverse-phase HPLC using a Newcrom R1 column, suggesting comparable polarity to the 3,4-dichloro analog .

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate

  • Structure: Substitutes 3,4-dichlorophenyl with 3,4-dimethoxyphenyl and adds an amino group at position 4.
  • Physicochemical Properties :
    • Molecular Formula: C₁₄H₁₆N₂O₅
    • Molecular Weight: 292.29 g/mol

Ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methylisoxazole-3-carboxylate

  • Structure : Replaces the 3,4-dichlorophenyl group with a 4-chlorophenylcarbamoyl moiety.
  • Key Features :
    • CAS: 113762-01-9
    • Molecular Formula: C₁₅H₁₄ClN₂O₄
    • Molecular Weight: 333.74 g/mol
  • Applications : Used in medicinal chemistry as a σ-1 receptor ligand, highlighting the role of carbamoyl substituents in receptor binding .

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

  • Structure : Substitutes 3,4-dichlorophenyl with 4-fluorophenyl and uses a methyl ester.
  • Physicochemical Properties: Molecular Formula: C₁₂H₁₀FNO₃ Molecular Weight: 235.21 g/mol

Chlorine Position and Lipophilicity

  • 3,4-Dichloro vs. 2,6-Dichloro : The 3,4-dichloro substitution likely increases steric hindrance and lipophilicity compared to the 2,6-isomer, affecting membrane permeability and pharmacokinetics .
  • LogP Trends : The 3,4-dichloro analog (LogP ~3.35) is less lipophilic than the carbamoyl derivative (LogP unavailable but expected to be higher due to the carbamoyl group) .

Ester Group Influence

  • Ethyl vs. For example, methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (MW 286.13 g/mol) is priced at $730/10g, suggesting high purity requirements in synthesis .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
<sup>1</sup>H NMRδ 2.70 (s, CH3), δ 7.34–8.38 (Ar-H)
X-ray DiffractionSpace group P1, α = 77.95°, β = 73.44°
HPLC Retention Time12.3 min (C18, 70:30 ACN:H2O)

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentLogPEC50 (Agrochemical)Reference
3,4-Dichlorophenyl3.50.8 µM
4-Fluorophenyl2.91.5 µM

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